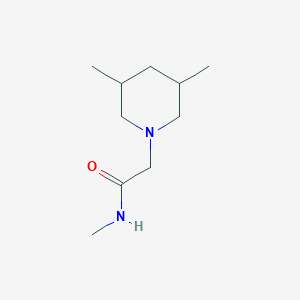![molecular formula C14H16N2O B7566178 N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide, also known as CP-47,497 or simply CP, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the mid-1990s and is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP has been extensively studied for its potential therapeutic applications, as well as its effects on the central nervous system.
Mécanisme D'action
CP acts on the endocannabinoid system, which is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. CP binds to CB1 and CB2 receptors, which are mainly located in the central nervous system and immune cells, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects
CP has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the production of endogenous opioids. CP has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, CP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CP has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It also has a long half-life, which allows for sustained effects in vivo. However, CP has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations. Additionally, CP is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
Orientations Futures
There are several future directions for research on CP and related compounds. One area of interest is the development of more selective CB1 and CB2 receptor agonists that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of CP in the treatment of various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is a need for further research into the long-term effects of CP and its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of CP involves several steps, including the reaction of 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
CP has been the subject of numerous scientific studies, mainly focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects, as well as the ability to modulate the immune system. CP has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-7-13(10)14(17)16(2)9-12-5-3-11(8-15)4-6-12/h3-6,10,13H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIUNYPXFXIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)
![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)